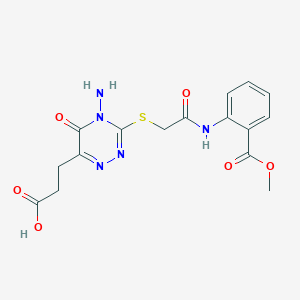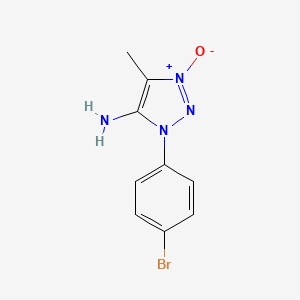![molecular formula C20H17FN2O4 B2609488 Ethyl 4-[(2-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate CAS No. 886952-14-3](/img/structure/B2609488.png)
Ethyl 4-[(2-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyridazine derivative. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms. They are known for their wide range of biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like ethyl 2-(2-fluorophenyl)acetate have a molecular weight of 182.19 g/mol .Applications De Recherche Scientifique
Neurological Research and Imaging
PET Tracers for Serotonin Receptors
Studies have highlighted the synthesis and application of fluoropyridinyl-carboxamides, analogous structures to Ethyl 4-[(2-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate, for positron emission tomography (PET) imaging. These compounds, particularly those targeting serotonin 5-HT(1A) receptors, demonstrate promising characteristics for in vivo quantification of 5-HT(1A) receptors, crucial for studying neuropsychiatric disorders (Gonzalo García et al., 2014). This work underlines the compound's relevance in developing new PET tracers, offering insights into serotonin's role in various psychological conditions.
Antimicrobial and Antioxidant Activities
Synthesis for Biological Activities
Research on cyclopropanation derivatives, which share a structural resemblance to this compound, has shown significant antimicrobial and antioxidant activities. These synthesized compounds exhibit excellent antibacterial and antifungal properties, alongside profound antioxidant potential, suggesting their utility in developing new therapeutic agents (K. Raghavendra et al., 2016).
Cancer Research
Cytotoxicity on Cancer Cells
A study focused on polyfunctionalized piperidone oxime ethers demonstrated the cytotoxic effects of certain derivatives on human cervical carcinoma (HeLa) cells. These findings, derived from compounds structurally related to this compound, highlight the potential for developing anticancer drugs by exploring similar chemical frameworks (P. Parthiban et al., 2011).
Drug Development and Synthesis
Chemical Synthesis and Characterization
The synthesis of various heterocyclic derivatives, including compounds analogous to this compound, has been documented. These efforts contribute to the broader chemical knowledge necessary for drug development and the synthesis of novel therapeutic agents. The detailed characterization of these compounds aids in understanding their potential applications in medicine and pharmacology (Francesco Pancrazzi et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[(2-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4/c1-2-26-20(25)19-17(27-13-14-8-6-7-11-16(14)21)12-18(24)23(22-19)15-9-4-3-5-10-15/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJYVJKLISCFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2609405.png)
![4-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2609406.png)
![Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate](/img/structure/B2609407.png)
![Ethyl 5-(2-chloropropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2609408.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2609411.png)


![3-benzyl-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2609415.png)
![ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2609416.png)


![7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2609425.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2609426.png)